3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate is a complex organic compound that features multiple fused ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazoquinoxaline and pyrazoloquinazoline cores, followed by their functionalization and coupling. Typical synthetic routes may include:
Formation of Imidazoquinoxaline Core: This can be achieved through the condensation of a diamine with a diketone under acidic conditions.
Formation of Pyrazoloquinazoline Core: This may involve the cyclization of a hydrazine derivative with a suitable precursor.
Coupling and Functionalization: The two cores can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, followed by functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.
Medicine
In medicine, the compound may serve as a lead compound for the development of new drugs. Its potential biological activity can be harnessed to treat various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or catalysts. Its unique structure can impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinoxalines: Compounds with similar core structures but different functional groups.
Pyrazoloquinazolines: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate lies in its combination of multiple fused ring systems and functional groups, which may impart unique chemical and biological properties.
Properties
CAS No. |
75535-20-5 |
---|---|
Molecular Formula |
C36H33N7O4S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
3-[(E)-2-[1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]ethenyl]-2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H26N7O.C7H8O3S/c1-5-17-34-25(35(18-6-2)27-26(34)30-22-12-8-9-13-23(22)31-27)16-15-20-19(3)32-36-28(20)33(4)24-14-10-7-11-21(24)29(36)37;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,1-2,17-18H2,3-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
GLCQTZIXBGRCLR-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1/C=C/C3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1C=CC3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.